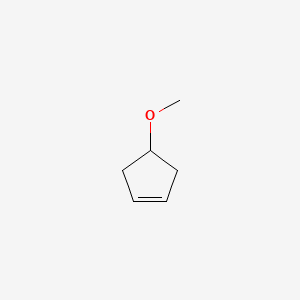

Cyclopentene, 4-methoxy-

概要

説明

“Cyclopentene, 4-methoxy-” is a chemical compound with the molecular formula C6H10O1. It is also known by other synonyms such as 4-methoxycyclopentene, 4-Methoxycyclopent-1-ene, and 4-methoxy-1-cyclopentene1. The molecular weight of this compound is 98.14 g/mol1.

Synthesis Analysis

The synthesis of cyclopentene derivatives, including “Cyclopentene, 4-methoxy-”, has been studied extensively. One method involves an electrochemical mediator-induced intermolecular selective (3+2) annulation of readily available alkenes and alkynes/alkenes2. This protocol features high efficiency, mild reaction conditions, broad substrate scope, good functional group tolerance, and high regioselectivity2.Molecular Structure Analysis

The molecular structure of “Cyclopentene, 4-methoxy-” consists of a five-membered cyclopentene ring with a methoxy group attached at the 4-position1. The IUPAC name for this compound is 4-methoxycyclopentene1. The InChI string and the InChIKey for this compound are InChI=1S/C6H10O/c1-7-6-4-2-3-5-6/h2-3,6H,4-5H2,1H3 and KTHYNBDPCSXGSI-UHFFFAOYSA-N, respectively1.

Chemical Reactions Analysis

The specific chemical reactions involving “Cyclopentene, 4-methoxy-” are not readily available in the search results. However, cyclopentene derivatives are known to participate in various chemical reactions, including radical-chain oxidation3.Physical And Chemical Properties Analysis

“Cyclopentene, 4-methoxy-” has several computed properties. It has a molecular weight of 98.14 g/mol, an XLogP3-AA value of 1.3, and a topological polar surface area of 9.2 Ų1. It has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond1. The compound is covalently bonded and has a complexity of 68.21.科学的研究の応用

Synthesis of Cyclopentenones

- Cyclopentenones, including 4-methoxy derivatives, have been synthesized through sodium-hydroxide-catalyzed condensation, producing di- and trisubstituted products. This process has been analyzed using various spectroscopic methods, highlighting the compound's significance in organic synthesis and chemical analysis (Marjani et al., 2009).

Bioactivity in Marine Fungi

- Compounds related to cyclopentenone, such as cyclopentenone derivatives, have been isolated from marine fungi and exhibit bioactive properties. These compounds show potent scavenging activities and antifungal effects, indicating their potential use in pharmacology and biochemistry (Wang et al., 2015).

Annulation Methods for Chemical Synthesis

- A novel cyclopentene annulation method involving 4-methoxybut-3-enenitrile demonstrates the compound's role in forming new chiral building blocks, which are valuable in synthesizing steroids and other natural compounds. This method underscores the compound's utility in advanced organic synthesis (Tanino et al., 2006).

Photoreactions in Organic Chemistry

- Photoreactions involving cyclic enol ethers, like 1-methoxy-cyclopentene, are key in forming azabutadienes and other compounds. This area of study highlights the compound's role in photochemical processes and potential applications in developing new synthetic methods (Mattay et al., 1987).

Anodic Ring Opening Reactions

- The anodic ring-opening reaction of 2-methoxy-1-cyclopentene-1-carboxylic acids illustrates the compound's relevance in electrochemistry. This process leads to the formation of various products, offering insights into electrochemical synthesis mechanisms (Torii et al., 1973).

Synthesis of Cyclopentene Derivatives

- The synthesis of polysubstituted cyclopentene and cyclopenta[ b]carbazole analogues via iodine-mediated electrocyclization highlights the compound's versatility in producing complex molecular structures, beneficial for pharmaceutical and chemical industries (Bandi et al., 2018).

Safety And Hazards

The specific safety and hazards information for “Cyclopentene, 4-methoxy-” is not available in the search results. However, cyclopentene derivatives are generally considered hazardous. They are highly flammable and may be fatal if swallowed and enters airways4. They can cause skin and eye irritation4. Proper handling and storage are necessary to ensure safety4.

将来の方向性

The future directions for “Cyclopentene, 4-methoxy-” are not explicitly mentioned in the search results. However, the synthesis of cyclopentene derivatives continues to be a promising direction among chemists, pharmacists, and drug developers5. The development of new synthesis methods, such as the electrochemical mediator-induced intermolecular selective (3+2) annulation, opens up new perspectives in the creation of biologically active substances with desired properties2.

特性

IUPAC Name |

4-methoxycyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-7-6-4-2-3-5-6/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHYNBDPCSXGSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00961329 | |

| Record name | 4-Methoxycyclopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentene, 4-methoxy- | |

CAS RN |

40955-64-4 | |

| Record name | Cyclopentene, 4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040955644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxycyclopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

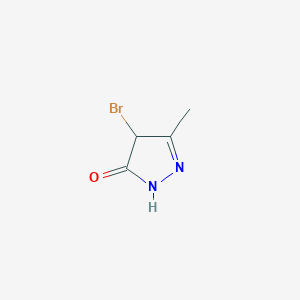

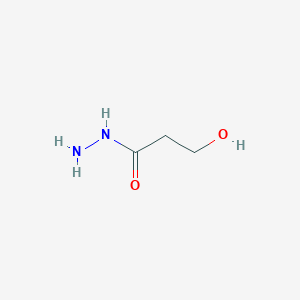

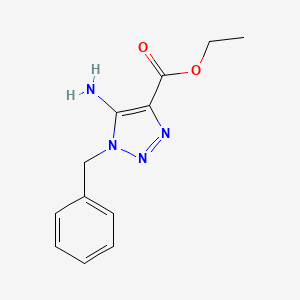

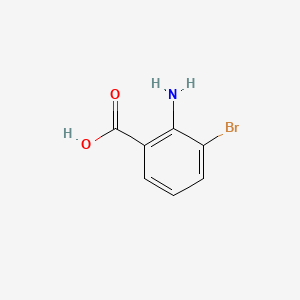

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。